Clorotepine, (S)-

5-HT6 receptor 5-HT7 receptor enantioselectivity

Clorotepine, (S)-, also known as (+)-octoclothepin or (S)-(+)-clorotepine, is the dextrorotatory enantiomer of the tricyclic antipsychotic agent clorotepine (octoclothepin). It belongs to the dibenzo[b,f]thiepin class, originally derived from perathiepin and marketed as Clotepin® for the treatment of schizophrenic psychosis.

Molecular Formula C19H21ClN2S
Molecular Weight 344.9 g/mol
CAS No. 41932-49-4
Cat. No. B12783510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorotepine, (S)-
CAS41932-49-4
Molecular FormulaC19H21ClN2S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C19H21ClN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19/h2-7,13,17H,8-12H2,1H3/t17-/m0/s1
InChIKeyXRYLGRGAWQSVQW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clorotepine, (S)- (CAS 41932-49-4): A Stereochemically Defined Tricyclic Antipsychotic for Neuropharmacological Research


Clorotepine, (S)-, also known as (+)-octoclothepin or (S)-(+)-clorotepine, is the dextrorotatory enantiomer of the tricyclic antipsychotic agent clorotepine (octoclothepin). It belongs to the dibenzo[b,f]thiepin class, originally derived from perathiepin and marketed as Clotepin® for the treatment of schizophrenic psychosis [1]. Chemically, it is 1-((10S)-8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, with a molecular formula of C₁₉H₂₁ClN₂S and a molecular weight of 344.9 g/mol [2]. This enantiomer exhibits a 'classical' neuroleptic profile characterized by potent dopamine D-2 receptor antagonism and norepinephrine uptake inhibition, which distinguishes it pharmacologically from its (R)-(−)-antipode [3].

Why Racemic Clorotepine or Its (R)-Enantiomer Cannot Substitute for (S)-Clorotepine in Mechanistic Studies


The two enantiomers of clorotepine exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use in research. (S)-(+)-clorotepine demonstrates a 'classical' neuroleptic signature—potent D-2 antagonism combined with exclusive norepinephrine transporter blockade—while (R)-(−)-clorotepine presents an 'atypical' profile lacking NE uptake inhibition [1]. Critically, the enantiomers diverge by over 40-fold in binding affinity at the 5-HT₆ receptor and by >3-fold at 5-HT₇, meaning that racemic material or the wrong enantiomer will produce confounded polypharmacology that cannot be deconvoluted post hoc . Even at the D-2 receptor, a stereoselectivity ratio of approximately 11-fold has been documented, confirming that receptor occupancy predictions based on racemic data are unreliable [2]. For studies requiring precise target engagement—such as receptor occupancy assays, PET tracer development, or structure-activity relationship modeling—only the enantiopure (S)-form yields interpretable results.

Quantitative Differentiation of (S)-Clorotepine: Head-to-Head Evidence Against Key Comparators


Enantioselective 5-HT₆ and 5-HT₇ Receptor Binding: (S)- vs. (R)-Clorotepine

At the serotonin 5-HT₆ receptor, (S)-(+)-clorotepine exhibits a Ki of 0.41 nM, whereas (R)-(−)-clorotepine shows a Ki of 17.7 nM—a 43.2-fold difference in binding affinity. At the 5-HT₇ receptor, the Ki values are 0.38 nM and 1.3 nM, respectively, representing a 3.4-fold enantiomeric preference for the (S)-form . These measurements were derived from radioligand displacement assays using cloned human receptors. In contrast, at D-1, 5-HT₂, and α₁-adrenoceptors, both enantiomers are reported to be equipotent [1].

5-HT6 receptor 5-HT7 receptor enantioselectivity serotonin receptor binding antipsychotic profiling

Stereoselective Dopamine D-2 Receptor Antagonism: (S)-Clorotepine vs. (R)-Clorotepine

In competitive binding assays using ³H-spiperone displacement from calf caudate nucleus homogenates, the stereoselectivity ratio S(+)-octoclothepin / R(-)-octoclothepin was determined to be 11, indicating that the (S)-enantiomer binds the D-2 receptor with approximately 11-fold higher affinity than the (R)-enantiomer [1]. This ratio was measured alongside other neuroleptic enantiomer pairs including butaclamol (ratio = 3000) and dexclamol (ratio = 151), placing octoclothepin's stereoselectivity in the moderate range for flexible neuroleptics [1]. The Bøgesø et al. (1991) study confirmed that (S)-1 is the more potent D-2 antagonist both in vitro and in vivo, and attributed the enantioselectivity to the conformational energy differences between their biologically active conformations at the D-2 receptor [2].

dopamine D2 receptor neuroleptic stereoselectivity 3H-spiperone binding antipsychotic mechanism

Enantiomer-Exclusive Norepinephrine Uptake Inhibition: A Binary Pharmacological Distinction

Contrary to an earlier prediction of low enantioselectivity at the NE uptake site, Bøgesø et al. (1991) demonstrated that norepinephrine uptake inhibition is confined solely to the (S)-enantiomer, with no detectable activity from the (R)-enantiomer [1]. This finding revised a prior computational prediction by Liljefors and Bøgesø (1988), which had suggested both enantiomers would exhibit NE uptake blockade [2]. The structural basis was elucidated through conformational analysis: the X-ray structure of (S)-(+)-octoclothepin corresponds to the 1S,3R enantiomer of tefludazine—a known amine-uptake inhibitor—while the (R)-form adopts an incorrect orientation of the piperazine lone-pair for NE transporter interaction [2].

norepinephrine transporter NE uptake inhibition enantiomer-specific pharmacology antidepressant activity

Divergent Neuroleptic Profiles: Classical (S)- vs. Atypical (R)-Enantiomer In Vivo Pharmacology

Comprehensive pharmacological and biochemical testing in the Bøgesø et al. (1991) study established that (S)-1 possesses a 'classical' neuroleptic profile (characterized by potent D-2 antagonism, catalepsy induction, and NE uptake inhibition), while (R)-1 exhibits a more 'atypical' profile (significant D-2 activity but lacking NE uptake blockade and showing differential effects in behavioral models) [1]. These profiles are consistent with reported clinical observations of the two enantiomers [1]. Earlier work by Petcher et al. (1975) had already demonstrated that the biological activity of octoclothepin is confined to the (+)-(S)-enantiomer in neuroleptic assays [2]. As a comparator, the racemic mixture's pharmacological profile in rodents was shown to resemble that of perphenazine, with active oral doses of 0.54–2.2 mg/kg in mice and 0.1–4.8 mg/kg in rats, and full protection against apomorphine-induced emesis in dogs at 0.1 mg/kg s.c. [3].

classical neuroleptic atypical antipsychotic catalepsy anti-apomorphine in vivo pharmacology

Structural Basis for D-2 Pharmacophore Modeling: (S)-Clorotepine as a Reference Ligand Alongside Tefludazine

Due to its very potent D-2 receptor activity, (S)-clorotepine has been employed alongside tefludazine as one of two reference ligands for constructing a validated 3-dimensional pharmacophore model for D-2 receptor antagonists [1]. Conformational analysis using molecular mechanics (MM2) and least-squares molecular superimpositions with the stereoselective D-2 antagonist (1R,3S)-tefludazine revealed that the biologically active conformation of (S)-(+)-octoclothepin at the dopamine receptor differs from its crystal structure conformation [2]. This analysis rationalized the enantioselectivity of octoclothepin at the D-2 receptor and provided a structural explanation for the greater D-2 affinity of the (S)-enantiomer: the (R)-enantiomer adopts an incorrect orientation of the ammonium hydrogen despite correct folding of the tricyclic scaffold [3]. The pharmacophore model built on octoclothepin and tefludazine has subsequently been used to model clozapine analogs and guide the development of novel D-2/5-HT₂ antagonists [1].

D2 pharmacophore conformational analysis molecular modeling tefludazine structure-activity relationship

Multi-Receptor Binding Profile of Racemic Clorotepine: Sub-Nanomolar Affinity Across D₂, D₃, D₄, 5-HT₆, 5-HT₇, and α₁-Adrenoceptors as a Class Benchmark

Binding data curated in the PDSP Ki Database and BindingDB for racemic clorotepine reveal sub-nanomolar affinity at multiple receptors relevant to antipsychotic action: D₂ (Ki = 0.20 nM), D₃ (Ki = 0.20 and 0.90 nM), D₄ (Ki = 0.40 nM), 5-HT₆ (Ki = 0.41 nM), 5-HT₇ (Ki = 0.38 nM), and α₁B (Ki = 0.56 nM) [1]. At the D₁ receptor, affinity is approximately 10-fold lower (IC₅₀ = 2.20 nM; Ki = 2.30 nM), while 5-HT₂ receptor antagonism is observed with an IC₅₀ of 0.57 nM [1]. This broad, high-potency binding profile places clorotepine among the most potent multi-receptor antipsychotics characterized in the PDSP database. By comparison, perphenazine—to which octoclothepin's pharmacological profile was likened in animal studies—shows Ki values of 0.56 nM (D₂), 0.43 nM (D₃), and 6 nM (5-HT₂A) , indicating that clorotepine exhibits substantially higher affinity at serotonin receptors relative to this phenothiazine comparator.

multi-receptor antagonist Ki values PDSP database binding selectivity antipsychotic polypharmacology

Optimal Research and Procurement Scenarios for (S)-Clorotepine (CAS 41932-49-4)


Enantioselective Dopamine D-2 Receptor Pharmacology and PET Tracer Development

For laboratories conducting quantitative D-2 receptor occupancy studies—whether by in vitro radioligand binding, in vivo PET imaging with ¹¹C-labeled derivatives, or ex vivo autoradiography—(S)-clorotepine provides an 11-fold higher D-2 affinity than its (R)-antipode [1]. The validated D-2 pharmacophore model derived from (S)-clorotepine and tefludazine enables rational design of novel D-2 ligands with predictable binding poses [2]. Both (S)- and (R)-enantiomers have been ¹¹C-radiolabeled and evaluated for brain uptake and binding by PET imaging in Danish Landrace pigs, confirming the translational relevance of this scaffold for imaging applications . Researchers should procure the enantiopure (S)-form when high specific D-2 signal is required without confounding (R)-enantiomer occupancy.

Dual D-2/NE-Uptake Mechanism Studies in Neuropsychiatric Disorder Models

(S)-Clorotepine is uniquely suited for studies investigating the combined pharmacological effects of D-2 receptor blockade plus norepinephrine transporter inhibition, as NE uptake inhibition is exclusively confined to the (S)-enantiomer with zero detectable activity from the (R)-form [1]. This dual mechanism is not replicated by most classical (e.g., haloperidol, which lacks NE uptake activity) or atypical (e.g., clozapine, which has a divergent multi-receptor signature) antipsychotics. The (S)-enantiomer's classical neuroleptic profile combined with NE uptake blockade makes it a valuable tool compound for exploring noradrenergic contributions to antipsychotic efficacy and side effect liability in rodent behavioral models [2].

Computational Chemistry and Structure-Based Drug Design Using a Conformationally Defined Template

Computational chemistry groups developing D-2 receptor antagonist pharmacophores or performing molecular docking studies benefit from (S)-clorotepine as a conformationally semi-rigid, experimentally validated reference ligand. Its biologically active conformation at the D-2 receptor has been deduced through molecular mechanics (MM2) calculations and least-squares superimpositions with tefludazine, and differs from its crystal structure [1]. The pharmacophore derived from octoclothepin and tefludazine has been successfully applied to model clozapine analogs using CoMFA/HINT methodologies [2]. Procurement of enantiopure (S)-clorotepine ensures that computational models are built on the stereochemically correct active isomer, avoiding the inactive conformation of the (R)-form.

Serotonin 5-HT₆ and 5-HT₇ Receptor Tool Compound for Cognitive and Psychiatric Research

With sub-nanomolar affinity at 5-HT₆ (Ki = 0.41 nM) and 5-HT₇ (Ki = 0.38 nM) receptors—representing 43-fold and 3.4-fold enantioselectivity over the (R)-form respectively—(S)-clorotepine serves as a potent pharmacological tool for investigating serotonergic modulation of cognitive function and psychiatric disorders [1]. The 5-HT₆ receptor in particular has been implicated in learning, memory, and the procognitive effects of atypical antipsychotics. However, researchers must account for the compound's concomitant D-2 and NE uptake activity when interpreting results, and are advised to use the (R)-enantiomer as a negative control for 5-HT₆/5-HT₇-mediated effects in parallel experiments [2].

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